N-(4-carbamoylphenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Description
Properties
CAS No. |
887217-38-1 |
|---|---|
Molecular Formula |
C18H12ClFN4O4 |
Molecular Weight |
402.77 |
IUPAC Name |
N-(4-carbamoylphenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C18H12ClFN4O4/c19-13-7-11(5-6-14(13)20)24-17(27)12(8-22-18(24)28)16(26)23-10-3-1-9(2-4-10)15(21)25/h1-8H,(H2,21,25)(H,22,28)(H,23,26) |
InChI Key |
KDDUJCIDWNVIFM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Cores
- N-(4-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 349135-48-4) Core Heterocycle: Oxazole (vs. pyrimidine in the target compound). Substituents: 2,6-Dichlorophenyl at position 3 and 5-methyl group. The dichlorophenyl group may increase steric hindrance compared to the target’s 3-chloro-4-fluorophenyl substituent .
N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide (CAS 333767-85-4)
- Core Heterocycle : Partially saturated 3,4-dihydropyrimidine with a single oxo group.
- Substituents : 4-Methylphenyl and methoxyphenyl groups.
- Key Differences : The dihydropyrimidine ring reduces aromaticity, impacting π-π stacking interactions. The methoxy group improves solubility but may decrease electronegativity compared to halogenated substituents in the target .
Analogues with Halogenated Aromatic Substituents
- N-(3-Chloro-4-fluorophenyl)-2-((ethylamino)methyl)-4-fluoro-N’-hydroxy-1H-benzo[d]imidazole-7-carboximide (Example 287, EP Patent) Core Heterocycle: Benzoimidazole (vs. pyrimidine). Substituents: Ethylamino-methyl and hydroxy groups. Key Differences: The benzoimidazole core offers a larger planar surface for hydrophobic interactions but lacks the pyrimidine’s hydrogen-bonding sites. The ethylamino side chain introduces basicity, which may alter pharmacokinetics .
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
Functional Group Comparisons
Carboxamide Derivatives :
- The target’s 4-carbamoylphenyl carboxamide is structurally similar to N-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (CAS 302560-08-3) but replaces the pyrrolidine ring with a pyrimidine. Pyrrolidine’s flexibility may improve conformational adaptation to binding pockets, whereas the rigid pyrimidine optimizes planar interactions .
Thioxo vs. Dioxo Groups :
- Compounds like N-(4-chlorophenyl)-3-formyl-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () feature a thioxo group at position 2. Sulfur’s larger atomic radius compared to oxygen reduces hydrogen-bonding strength but increases metabolic stability due to resistance to oxidation .
Pharmacological and Physicochemical Properties
- Solubility : The target’s 4-carbamoylphenyl group enhances water solubility compared to purely halogenated analogues (e.g., dichlorophenyl derivatives in ).
- Binding Affinity: The 3-chloro-4-fluorophenyl group’s electronegativity may improve interactions with electron-rich enzyme pockets compared to non-halogenated or methoxy-substituted analogues (e.g., ).
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